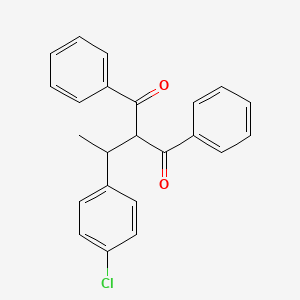
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is an organic compound that belongs to the class of ketones It features a phenyl group, a benzoyl group, and a chlorophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a phenyl-substituted butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-benzoyl-1-butanone: Lacks the chlorophenyl group.
1-Phenyl-3-(4-chlorophenyl)-1-butanone: Lacks the benzoyl group.
2-Benzoyl-3-(4-chlorophenyl)-1-butanone: Lacks the phenyl group.
Uniqueness
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is unique due to the presence of all three functional groups (phenyl, benzoyl, and chlorophenyl) on the butanone backbone. This combination of functional groups may impart distinct chemical and biological properties, making it a compound of interest for various applications.
Biological Activity
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is an organic compound classified as a ketone, characterized by its unique combination of functional groups: a phenyl group, a benzoyl group, and a chlorophenyl group. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's molecular formula is C19H16ClO2, and its structure includes multiple aromatic rings that may influence its interactions with biological systems. The presence of the chlorophenyl group can enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological tissues.
Biological Activity
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Compounds containing chlorophenyl groups have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have been investigated for their ability to inhibit AKT signaling pathways, crucial in glioma malignancy .
- Anti-inflammatory Effects : The potential for anti-inflammatory and analgesic effects has been noted, suggesting this compound could be beneficial in treating conditions associated with inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Inhibition of Kinases : A study on pyrano[2,3-c]pyrazoles with chlorophenyl substitutions demonstrated significant inhibition of AKT2/PKBβ, which is often overactive in gliomas. This suggests that similar mechanisms may be applicable to this compound .
Compound EC50 (μM) Target 4j 20 AKT2 MK-2206 2 AKT - Cytotoxicity Studies : Related compounds exhibited selective cytotoxicity against cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing therapeutic agents that minimize side effects .
Summary of Biological Activities
The biological activities attributed to this compound include:
- Anticancer Activity : Potentially through inhibition of key signaling pathways.
- Anti-inflammatory Properties : Possible applications in managing inflammatory diseases.
Properties
Molecular Formula |
C23H19ClO2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H19ClO2/c1-16(17-12-14-20(24)15-13-17)21(22(25)18-8-4-2-5-9-18)23(26)19-10-6-3-7-11-19/h2-16,21H,1H3 |
InChI Key |
KSAKQKGFISOUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















